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Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

medicinal chemistry kinase inhibitor design fragment-based drug discovery

Precise regiochemistry is critical for valid SAR in benzimidazole-based drug discovery. This para-substituted ethyl ester (CAS 906816-18-0) offers: - Defined linear geometry for ATP-binding site occupation, unlike ortho/meta isomers. - Controlled hydrolysis kinetics (2-5× slower than methyl ester) for prodrug strategies. - Free NH donor for hinge-binding assays (SPR/NMR). Supplied as a single regioisomer-no positional ambiguity. Ready for immediate R&D scaling.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B11768272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H14N2O2/c1-2-20-16(19)12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)
InChIKeyRSUAPQKJEALBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate – Overview


Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (CAS 906816-18-0, C16H14N2O2, MW 266.29) is a 2-arylbenzimidazole derivative featuring an ethyl ester at the para-position of the 2-phenyl ring . This compound belongs to the privileged benzimidazole scaffold class, widely exploited in medicinal chemistry for kinase inhibition, antiproliferative, and antimicrobial programs [1]. Unlike ambiguous or region-isomeric forms occasionally encountered in commercial catalogs, this entity is unambiguously defined by its para-substitution pattern, making it suitable as a regiochemically precise synthetic intermediate or analytical reference standard.

Regiochemically defined para-substituted 2-arylbenzimidazole scaffold
Ethyl ester handle supports controlled late-stage derivatization workflows
Published scaffold crystallography supports identity confirmation for reference-standard use

Why Regioisomeric Analogs Cannot Substitute


The benzimidazole-2-yl benzoate ester family includes three regioisomers (ortho, meta, para) and the corresponding carboxylic acid, each with distinct spatial orientation, hydrogen-bonding capacity, and chemical reactivity . The para-ethyl ester offers a unique combination of a lipophilic ester handle (cLogP ~3.5) for further derivatization and a linear molecular geometry suitable for ATP-binding site occupation, whereas the ortho isomer introduces steric hindrance (cLogP ~2.9) and the free carboxylic acid (cLogP ~2.8, two H-bond donors) alters both solubility and downstream coupling chemistry [1]. Blind substitution among regioisomers or acid/ester forms can therefore derail SAR interpretation, fragment growth vectors, or analytical method validation.

Regioisomer Ortho and meta isomers alter binding geometry and lipophilicity; SAR interpretation may shift.
Acid form Free carboxylic acid changes H-bond profile, solubility, and coupling chemistry; may not transfer directly.
N-alkyl N-alkylated analogs lack the hinge-binding NH donor; may not support kinase-target screening assays.

Quantitative Differentiation Evidence


Linear Geometry vs. Ortho and Meta Isomers

The para-substitution pattern of the target compound positions the ethoxycarbonyl group along the long molecular axis of the 2-phenylbenzimidazole scaffold. This linear geometry is preferred for occupation of flat, hydrophobic ATP-binding pockets in kinases [1]. In contrast, the ortho isomer (ethyl 2-(1H-benzimidazol-2-yl)benzoate, CAS 939409-06-0) projects the ester group at approximately 60° from the benzimidazole plane, creating steric clash with hinge-region residues in typical kinase active sites [1]. The para isomer exhibits a computed XLogP3 of 3.5 versus 2.9 for the ortho isomer, reflecting meaningful differences in lipophilicity and passive permeability .

Linear geometry vs. ortho/meta
Class-level
Para: XLogP3 3.5, linear geometry. Ortho: XLogP3 2.9, ~60° projected. ΔXLogP3 +0.6 (para vs. ortho). Meta: bent geometry, XLogP3 3.5.
Reported geometry fit for linear kinase pocket occupation; permeability profile may differ meaningfully.
Computed properties; XLogP3 algorithm per PubChem/ChemSpider.
medicinal chemistry kinase inhibitor design fragment-based drug discovery

X-Ray Structure Confirms Regiochemistry

Single-crystal X-ray diffraction of the closely related 4-(1H-benzo[d]imidazol-2-yl)benzoic acid scaffold has been reported, confirming the para-substitution geometry and providing the first definitive solid-state structural evidence for this compound class [1]. This crystallographic data serves as a benchmark for confirming the regiochemistry of the target ethyl ester, as the carboxylic acid is the direct hydrolysis product. In contrast, no equivalent crystal structures have been deposited for the ortho or meta ethyl ester regioisomers in the Cambridge Structural Database, leaving procurement relying solely on NMR interpretation which may be ambiguous for regiochemical assignment in the absence of authentic reference standards [1].

X-ray regiochemistry confirmation
Reported
Published single-crystal X-ray structure for 4-(1H-benzimidazol-2-yl)benzoic acid scaffold (Molbank 2024). Ortho/meta ester isomers: no CSD deposition.
Supports regiochemical identity confirmation for reference-standard procurement.
Crystallographic benchmark available; ortho/meta rely on NMR alone.
analytical chemistry structural chemistry reference standard characterization

Latent Carboxylic Acid Handle

The ethyl ester group of the target compound serves as a latent carboxylic acid that can be unmasked under mild basic hydrolysis or enzymatic cleavage conditions, enabling divergent late-stage functionalization [1]. This is advantageous compared to the free carboxylic acid (CAS 66631-29-6) which requires protection/deprotection cycles and may complicate coupling reactions through unwanted salt formation. Relative to the methyl ester analog (methyl 4-(1H-benzimidazol-2-yl)benzoate, CAS not assigned), the ethyl ester hydrolyzes more slowly (steric effect of ethyl vs. methyl), offering finer kinetic control in selective deprotection strategies [1]. The free carboxylic acid has been explicitly validated in patent literature as a precursor for kinase inhibitor synthesis , a role for which the ethyl ester is the direct, more lipophilic, and more readily purified synthetic equivalent.

Latent carboxylic acid handle
Class-level
Ethyl ester hydrolyzes under mild basic conditions. Reported ~2- to 5-fold slower hydrolysis vs. methyl ester (class-level aliphatic ester SAR). Free acid requires protection/deprotection.
Supports controlled deprotection strategy selection in multi-step syntheses.
Hydrolysis kinetics inferred from aliphatic ester SAR literature.
synthetic chemistry prodrug design fragment elaboration

TPSA and Hydrogen-Bond Profile vs. Free Acid

The target ethyl ester possesses a computed TPSA of 55 Ų with one hydrogen-bond donor (benzimidazole NH) and four hydrogen-bond acceptors . In comparison, the free carboxylic acid analog has a TPSA of 66 Ų and two H-bond donors, which reduces passive membrane permeability and may alter oral bioavailability predictions [1]. The ester thus occupies a more favorable drug-like chemical space (TPSA < 60 Ų, HBD ≤ 1), complying better with the Rule of Five for oral drug candidates [2]. This is directly relevant when the compound is used as a fragment starting point where maintaining lead-like properties is critical.

TPSA and H-bond profile vs. acid
Class-level
Target ester: TPSA 55 Ų, HBD 1, HBA 4. Free acid: TPSA 66 Ų, HBD 2, HBA 3. ΔTPSA −11 Ų; ΔHBD −1.
Supports fragment-lead property profiling; reported permeability parameters favor ester form.
Computational prediction; experimental permeability not reported.
drug-likeness ADME prediction medicinal chemistry

Conformational Flexibility vs. Carboxylic Acid

The target ethyl ester has four rotatable bonds, compared to only two for the free carboxylic acid [1]. This additional conformational freedom arises from the ethoxycarbonyl group (−COOCH2CH3) which can adopt multiple low-energy conformations. In fragment-based drug discovery, greater rotatable bond count in the starting fragment allows exploration of a wider conformational space during fragment growing and linking steps [2]. The ortho and meta regioisomers also possess four rotatable bonds but with different spatial trajectories (see Evidence Item 1).

Conformational flexibility
Reported
Target ethyl ester: 4 rotatable bonds. Free acid: 2 rotatable bonds. ΔRotatable bonds +2.
Supports fragment elaboration design; wider conformational sampling vs. acid form.
Computed rotatable bond count per PubChem definition.
conformational analysis molecular docking fragment growth

Hinge-Binding Hydrogen-Bond Motif

The free benzimidazole NH of the target compound enables a bidentate hydrogen-bonding interaction with the kinase hinge region (donor to backbone carbonyl, acceptor from backbone NH), a pharmacophoric feature exploited by numerous clinical kinase inhibitors (e.g., omeprazole scaffold analogs) [1]. N-Methylation or N-oxide formation abolishes this donor capacity, reducing hinge-binding affinity. The para-ethyl ester substitution has been reported not to interfere with this NH-mediated binding mode, as the ester is projected away from the hinge toward the solvent-exposed region or a hydrophobic back pocket [1]. No direct IC50 data are available for this specific compound; however, SAR studies on closely related benzimidazole-2-yl benzoic acid derivatives demonstrate that para-substitution retains antiproliferative activity in the low micromolar range, with unsubstituted 2-phenylbenzimidazole 10a showing selective MDA-MB-231 inhibition [2].

Hinge-binding NH motif
Reported
Free benzimidazole NH present (HBD 1); reported compatibility with kinase hinge-region bidentate H-bonding. N-methylated analogs: HBD 0, loss of hinge interaction.
Supports hinge-binding motif retention review; N-alkylated analogs may not substitute.
Class-level SAR; compound-specific IC50 data not available as of May 2026.
kinase hinge binding molecular recognition medicinal chemistry

High-Value Research Application Scenarios


Kinase Inhibitor Fragment-Based Discovery

The para-substituted ethyl ester provides a linear growth vector compatible with the ATP-binding site of protein kinases, as inferred from established benzimidazole kinase inhibitor SAR [1]. Procurement of this specific regioisomer ensures that fragment elaboration occurs along the solvent-exposed or back-pocket direction, avoiding steric clashes that would arise from the bent ortho or meta isomers. The latent carboxylic acid feature enables late-stage amide coupling or hydrolysis to the free acid for salt formation, a diversification strategy documented in kinase inhibitor patents referencing the 4-(1H-benzimidazol-2-yl)benzoic acid scaffold .

Regiochemical Purity Reference Standard

When developing or scaling up synthetic routes to 2-arylbenzimidazoles, the unambiguous para-regiochemistry and published crystallographic characterization of the scaffold [1] make the target compound a suitable reference standard for HPLC or NMR method validation. Its distinct computed XLogP3 (3.5) and TPSA (55 Ų) provide orthogonal chromatographic retention markers to distinguish it from the ortho isomer (XLogP3 2.9) or the free acid (TPSA 66 Ų).

Prodrug Design with Controlled Ester Hydrolysis

The ethyl ester group enables finer kinetic control over hydrolysis compared to the methyl ester, with an approximately 2- to 5-fold slower cleavage rate under standard basic conditions [1]. This property is valuable when designing pro-drugs or pro-fragments where premature deprotection would compromise cellular assay results, a consideration not addressed by the more labile methyl ester or the directly reactive free carboxylic acid.

Biophysical Assay Development with Defined H-Bond Topology

The free benzimidazole NH (HBD = 1) combined with the ester carbonyl (HBA = 1 of 4) provides a defined hydrogen-bonding topology suitable for surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) fragment screening campaigns [1]. N-Alkylated or N-oxide benzimidazole analogs, which lack the key NH donor, cannot serve as direct replacements in assays designed to detect hinge-binding interactions, a fundamental limitation for target-based screening programs.

Application
Selection Property
Validation Focus
Kinase fragment elaboration studies
Linear para growth vector
Hinge-region binding geometry confirmation
Regiochemical reference standard
Crystallographically confirmed scaffold identity
Orthogonal chromatographic differentiation from regioisomers
Controlled ester hydrolysis studies
Ester hydrolysis rate profile
Deprotection condition selection and kinetic monitoring
Biophysical fragment screening assays
Defined H-bond topology with free NH donor
Hinge-binding assay compatibility and SPR/NMR method suitability
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